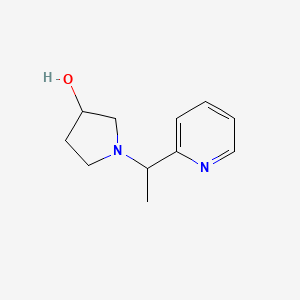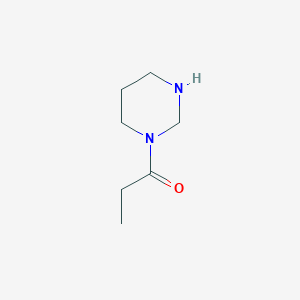![molecular formula C10H10FN3O2S B11756989 2-(4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)acetic acid CAS No. 1856041-25-2](/img/structure/B11756989.png)
2-(4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)acetic acid is a synthetic organic compound that features a pyrazole ring substituted with a fluorothiophene moiety and an acetic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Synthesis of 5-fluorothiophene-2-carbaldehyde: This can be achieved through the fluorination of thiophene-2-carbaldehyde using a fluorinating agent such as Selectfluor.
Formation of 5-fluorothiophen-2-ylmethylamine: The aldehyde is then reduced to the corresponding alcohol, followed by conversion to the amine via reductive amination.
Construction of the pyrazole ring: The amine is reacted with a suitable hydrazine derivative to form the pyrazole ring.
Introduction of the acetic acid group: The final step involves the acylation of the pyrazole with chloroacetic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mecanismo De Acción
The mechanism of action of 2-(4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The fluorothiophene moiety can enhance the compound’s binding affinity and selectivity, while the pyrazole ring can interact with various amino acid residues in the target protein.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-Pyrazol-1-yl)acetic acid: Lacks the fluorothiophene moiety, resulting in different chemical and biological properties.
5-Fluoro-2-thiophenecarboxylic acid: Contains the fluorothiophene moiety but lacks the pyrazole ring.
1-(5-Fluorothiophen-2-yl)-3-(2-hydroxyethyl)urea: Contains both the fluorothiophene and a different functional group.
Uniqueness
2-(4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)acetic acid is unique due to the combination of the fluorothiophene moiety and the pyrazole ring, which imparts specific chemical and biological properties that are not found in similar compounds
Propiedades
Número CAS |
1856041-25-2 |
|---|---|
Fórmula molecular |
C10H10FN3O2S |
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
2-[4-[(5-fluorothiophen-2-yl)methylamino]pyrazol-1-yl]acetic acid |
InChI |
InChI=1S/C10H10FN3O2S/c11-9-2-1-8(17-9)4-12-7-3-13-14(5-7)6-10(15)16/h1-3,5,12H,4,6H2,(H,15,16) |
Clave InChI |
ODHXUSRMKYQGMX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)F)CNC2=CN(N=C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2,3-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756913.png)
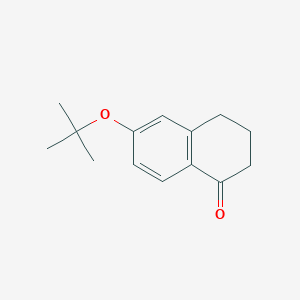
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11756932.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11756934.png)
![2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine](/img/structure/B11756944.png)
![(7-Methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid](/img/structure/B11756960.png)

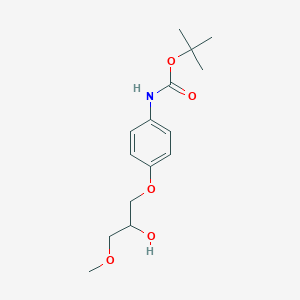
![(1S)-1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol](/img/structure/B11756974.png)
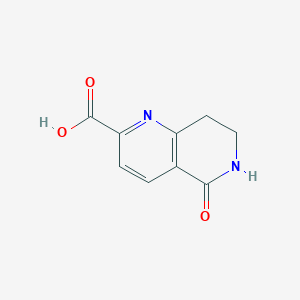
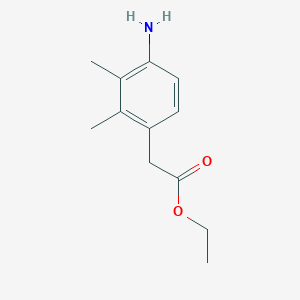
![[(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756983.png)
